Mal-PEG3-oxyamine

Description

Evolution and Significance of Polyethylene (B3416737) Glycol Linkers in Advanced Chemical Systems

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.combiochempeg.com Their introduction in the 1970s marked a significant milestone in biological applications, initially used to extend the circulation time and reduce the immunogenicity of proteins. chempep.comucl.ac.be This process, termed "PEGylation," demonstrated that extensive modification of an enzyme was possible while retaining its activity. ucl.ac.be

The 1990s saw the development of monodisperse PEG linkers, which have defined molecular weights and terminal functionalities, allowing for more precise bioconjugation strategies. chempep.com Over the last three decades, PEG linkers have evolved from simple homobifunctional spacers to complex heterobifunctional, cleavable, and branched structures designed for specific and advanced applications. chempep.com

The significance of PEG linkers stems from their unique properties. They are highly soluble in water, biocompatible, non-toxic, and generally elicit a minimal immune response. chempep.comgoogle.comthermofisher.com These characteristics make them invaluable for connecting various molecular entities, such as biomolecules and drugs. chempep.com The flexibility of the C-O bonds in the PEG backbone provides conformational freedom. chempep.com In drug delivery, PEGylation can increase the half-life of drugs by increasing their molecular weight, which helps to avoid rapid kidney filtration. biochempeg.com Furthermore, by shielding the surface of proteins, PEG linkers can decrease degradation by metabolic enzymes and reduce antigenicity. ucl.ac.be

Design Principles of Heterobifunctional Linkers for Orthogonal Bioconjugation

Heterobifunctional linkers possess two different reactive functional groups at their termini, typically denoted as X and Y in the structure X-PEG-Y. jenkemusa.com This design allows for the sequential or selective reaction with two different molecules, a key principle in orthogonal bioconjugation. Orthogonal chemistry involves reactions that occur in the presence of other functional groups without interfering with them. acs.org This specificity is crucial for creating complex biomolecular conjugates with well-defined structures. acs.orgacs.org

The design of these linkers is guided by several principles to ensure efficient and clean conjugation. The reactive groups are chosen for their specific reactivity towards certain functional groups on the target molecules, such as primary amines or sulfhydryls on proteins. thermofisher.com This chemoselectivity minimizes the formation of unwanted byproducts and self-conjugation, which can be a problem with homobifunctional linkers (which have two identical reactive groups).

The PEG spacer itself plays a critical role. Its length, which is determined by the number of repeating ethylene glycol units, can be tailored to accommodate specific crosslinking distances. thermofisher.com The hydrophilic nature of the PEG spacer enhances the water solubility of the resulting conjugate, which is particularly beneficial for hydrophobic drugs or proteins. biochempeg.comthermofisher.comaxispharm.com Furthermore, the PEG moiety provides flexibility and is biocompatible, minimizing interference with the biological activity of the conjugated molecules. chempep.comjenkemusa.com The ability to create linkers with different reactive ends and varying spacer lengths provides a versatile toolkit for researchers in fields like drug delivery, diagnostics, and materials science. axispharm.combiochempeg.com

Overview of Mal-PEG3-oxyamine as a Versatile Molecular Tool in Research Applications

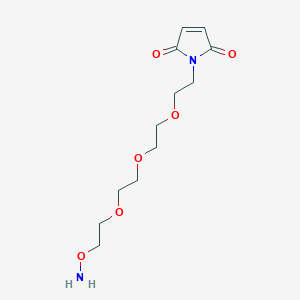

This compound is a specific type of heterobifunctional PEG linker that has gained attention as a versatile tool in chemical biology and pharmaceutical research. axispharm.comaxispharm.com It features a maleimide (B117702) group at one end and an oxyamine group at the other, separated by a three-unit PEG spacer. axispharm.com This distinct architecture allows for highly specific and controlled conjugation reactions.

The maleimide group is specifically reactive towards thiol (sulfhydryl) groups, which are found in the amino acid cysteine. axispharm.comaxispharm.com This reaction forms a stable thioether bond, enabling the covalent attachment of the linker to proteins or peptides at specific cysteine residues. axispharm.combroadpharm.com The reaction is efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5. thermofisher.com

On the other end of the linker, the oxyamine group reacts specifically with aldehydes or ketones to form a stable oxime linkage. axispharm.combroadpharm.comnih.gov This reaction is also highly selective and bioorthogonal, meaning it does not cross-react with other functional groups typically found in biological systems. acs.org This dual reactivity makes this compound an ideal tool for creating well-defined bioconjugates. For instance, it can be used to link a protein (via a cysteine residue) to a molecule containing an aldehyde or ketone group.

The PEG3 spacer provides the necessary water solubility and flexibility to the resulting conjugate. axispharm.com This is particularly important in applications such as the development of antibody-drug conjugates (ADCs), where the linker plays a crucial role in connecting the antibody to the cytotoxic drug. jenkemusa.comaxispharm.com The precise length of the PEG3 spacer can also influence the properties and efficacy of the final conjugate. Researchers can utilize this compound and similar linkers to construct complex molecular architectures for targeted drug delivery, proteomics, and other advanced research applications. broadpharm.com

Compound Information Table

| Compound Name | Other Names |

| This compound | Mal-PEG3-ONH2 |

| This compound (TFA salt) | |

| Mal-amide-PEG3-oxyamine | |

| Biotin-PEG3-oxyamine | |

| Mal-PEG3-Mal | |

| Mal-PEG5-amine TFA salt | |

| Mal-PEG6-amine TFA salt | |

| Mal-PEG7-amine TFA salt | |

| TCO-PEG3-oxyamine | |

| DBCO-PEG3-oxyamine | |

| Mal-PEG3-acid | |

| endo-BCN-PEG3-mal | |

| Biotin-PEG3-Mal |

Chemical Data Table for this compound

| Property | Value |

| Molecular Formula | C12H20N2O5 |

| Molecular Weight | 272.29 g/mol |

| Canonical SMILES | C1=CC(=O)N(C1=O)CCOCCOCCOCCN |

| InChI Key | XJFZSMGECVGGCF-UHFFFAOYSA-N |

| CAS Number | 2830214-77-0 (TFA salt) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 11 |

Note: Data presented is for the base molecule and may vary for the TFA salt form. guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6/c13-20-10-9-19-8-7-18-6-5-17-4-3-14-11(15)1-2-12(14)16/h1-2H,3-10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNKYYFFIPLBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Reactivity of Mal Peg3 Oxyamine Functional Groups

Maleimide-Thiol Conjugation via Michael Addition

The reaction between a maleimide (B117702) and a thiol is a widely utilized click-type reaction in bioconjugation, proceeding via a Michael addition mechanism. This reaction forms a stable carbon-sulfur bond, specifically a thiosuccinimide adduct. The maleimide group's reactivity towards thiols is attributed to the electron-deficient nature of the double bond, which is susceptible to nucleophilic attack by a thiolate anion.

Reaction Kinetics and pH Dependencies in Maleimide-Thiol Reactions

The kinetics of the maleimide-thiol reaction are highly dependent on pH. The reaction is generally fastest and most selective for thiols in a slightly acidic to neutral pH range, typically between pH 6.5 and 7.5. fishersci.cafishersci.cafishersci.sefishersci.co.uknih.govuni.lu At these pH values, a significant portion of the thiol groups (with typical pKa values around 8.5) are deprotonated to form the more nucleophilic thiolate anion, while the protonation of other potentially reactive nucleophiles like amines (with higher pKa values) is largely maintained, thus minimizing side reactions. fishersci.cafishersci.senih.govuni.lufishersci.se

Increasing the pH above 7.5 accelerates the rate of the maleimide-thiol reaction due to a higher concentration of the thiolate form. fishersci.canih.gov However, this also significantly increases the rate of competing reactions, particularly the reaction of the maleimide with primary amines (such as lysine (B10760008) residues in proteins or the N-terminus), compromising selectivity. fishersci.cafishersci.cafishersci.sefishersci.co.uknih.govuni.lu Conversely, at pH values below 6.5, the concentration of the reactive thiolate anion decreases, leading to a slower reaction rate. nih.gov

Studies have shown that the second-order rate constants for maleimide-thiol reactions are typically in the range of 100 to 1000 M⁻¹s⁻¹, depending on the specific structures of the thiol and the maleimide, as well as the pH of the reaction medium. uni.lu

Regioselectivity and Chemoselectivity in Protein Cysteine Modification

Maleimides are widely recognized for their high chemoselectivity towards thiol groups, particularly the cysteine residues in proteins, under carefully controlled pH conditions (pH 6.5-7.5). fishersci.cafishersci.sefishersci.co.uknih.govuni.lufishersci.sempg.degoogleapis.comgoogleapis.comnih.gov This selectivity is a key advantage for site-specific protein modification. Cysteine is often a less abundant amino acid in proteins compared to lysine, and its thiol group possesses a unique nucleophilicity when deprotonated. fishersci.segoogleapis.comnih.gov By controlling the pH, the thiolate form of cysteine can be favored while keeping other nucleophilic amino acids, such as lysine residues (ε-amine pKa typically ~10.5) and the N-terminal amine (pKa typically ~8), predominantly protonated and less reactive towards the maleimide double bond. fishersci.cafishersci.senih.govuni.lufishersci.se

While maleimides show high chemoselectivity for thiols over amines within the optimal pH range, regioselectivity can be a consideration when a protein contains multiple accessible cysteine residues. In such cases, modification can occur at several sites, leading to a heterogeneous mixture of products. Strategies like site-directed mutagenesis can be employed to introduce a single reactive cysteine at a desired location in a protein to achieve site-specific conjugation. mpg.degoogleapis.com

A notable side reaction affecting regioselectivity, particularly with N-terminal cysteine residues, is the thiazine (B8601807) rearrangement. wikipedia.orgthegoodscentscompany.comnih.gov This intramolecular reaction involves the nucleophilic attack of the N-terminal amine on the thiosuccinimide adduct, leading to the formation of a more stable six-membered thiazine ring. wikipedia.orgthegoodscentscompany.comnih.gov This rearrangement is pH-dependent and is accelerated at higher pH values. wikipedia.orgthegoodscentscompany.comnih.gov Performing the conjugation at slightly acidic pH (around pH 5) can prevent thiazine formation, but may require maintaining acidic conditions during subsequent purification and storage to avoid adduct loss. thegoodscentscompany.comnih.gov

Stability of Thiosuccinimide Adducts and Strategies for Enhancement in Aqueous Environments

A significant limitation of maleimide-thiol conjugates is the inherent instability of the thiosuccinimide adduct in aqueous environments, particularly under physiological conditions. fishersci.co.ukwikipedia.orgresearchgate.netuni.lubroadpharm.comumich.eduwikipedia.orgguidetopharmacology.orgresearchgate.netnih.gov The primary pathways for degradation are the retro-Michael reaction (thiol exchange) and hydrolysis of the succinimide (B58015) ring.

The retro-Michael reaction is a reversible process where the thiosuccinimide adduct reverts back to the free maleimide and thiol. uni.lubroadpharm.comumich.eduwikipedia.orgguidetopharmacology.org This reaction is particularly problematic in the presence of excess free thiols, such as glutathione (B108866) (GSH) which is abundant in intracellular environments and present in plasma. uni.lubroadpharm.comwikipedia.org Thiol exchange can lead to the release of the conjugated molecule and the attachment of endogenous thiols to the maleimide, compromising the integrity and efficacy of the conjugate. researchgate.netuni.lu

Hydrolysis of the succinimide ring opens the ring to form a more stable succinamic acid thioether. fishersci.cafishersci.co.ukresearchgate.netwikipedia.orgguidetopharmacology.org This ring-opened product is significantly more resistant to the retro-Michael reaction and thiol exchange. researchgate.netwikipedia.org However, the rate of hydrolysis of standard N-alkyl thiosuccinimides can be slow under physiological conditions (e.g., half-life ≥ 200 h at pH 7.4, 37 °C for simple N-alkyl SITEs). researchgate.net

Several strategies have been developed to enhance the stability of maleimide-thiol conjugates:

Promoting Hydrolysis: Incorporating electron-withdrawing groups on the N-substituent of the maleimide can accelerate the rate of succinimide hydrolysis. fishersci.caresearchgate.netnih.gov Some "self-hydrolyzing" maleimides are designed to undergo rapid hydrolysis after conjugation. guidetopharmacology.orgnih.gov

Transcyclization: In specific cases, intramolecular reactions can lead to the formation of more stable cyclic structures involving the thiosuccinimide moiety, preventing the retro-Michael reaction. uni.lubroadpharm.comumich.edu

Alternative Thiol-Reactive Chemistries: While not a strategy to stabilize the maleimide adduct itself, alternative functional groups that form more stable linkages with thiols (e.g., mono-sulfones, vinyl pyridiniums) have been explored as alternatives to maleimides for applications requiring high in vivo stability. wikipedia.orgguidetopharmacology.org

Force applied to the conjugate has also been shown to accelerate the ring-opening hydrolysis of the thiosuccinimide, leading to more stable products under mechanical stress. researchgate.net

Competitive Reactions and Side Product Formation in Maleimide Chemistry

Beyond the desired Michael addition with thiols, maleimides can undergo several competitive reactions and lead to the formation of side products, particularly under non-optimal reaction conditions.

Hydrolysis of the Maleimide: In aqueous solutions, especially at higher pH, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. fishersci.cafishersci.sefishersci.co.uk This reduces the concentration of the active maleimide reagent available for conjugation.

Reaction with Amines: As discussed in Section 3.1.1, primary amines can react with maleimides via an aza-Michael addition, particularly at pH values above 7.5. fishersci.cafishersci.cafishersci.sefishersci.co.uknih.govuni.lu This can lead to the modification of lysine residues or the N-terminus of proteins, resulting in heterogeneous mixtures and potentially altering protein function.

Retro-Michael Reaction and Thiol Exchange: As discussed in Section 3.1.3, the reversibility of the Michael addition can lead to the retro-Michael reaction and subsequent thiol exchange with other free thiols present in the reaction mixture or biological environment. uni.lubroadpharm.comumich.eduwikipedia.orgguidetopharmacology.org

Thiazine Formation: With N-terminal cysteine residues, intramolecular reaction with the N-terminal amine can lead to the formation of a thiazine side product. wikipedia.orgthegoodscentscompany.comnih.gov

Reaction with Reducing Agents: Reducing agents commonly used to reduce disulfide bonds in proteins (e.g., TCEP) can sometimes react with maleimides, leading to side products and reduced conjugation efficiency.

Minimizing these competitive reactions and side product formation requires careful optimization of reaction conditions, including pH, temperature, reaction time, and the stoichiometry of the reactants.

Oxyamine-Carbonyl Conjugation via Oxime Ligation

The oxyamine functional group in Mal-PEG3-oxyamine allows for conjugation with aldehydes or ketones through a reaction known as oxime ligation. This is a type of condensation reaction that forms a stable oxime bond (C=N-O). Oxime ligation is considered a bioorthogonal reaction, meaning it can occur efficiently and selectively in complex biological environments with minimal interference from native functional groups.

Reaction Mechanism and Catalysis in Oxime Bond Formation

The oxime ligation reaction proceeds through a nucleophilic addition-elimination mechanism. The aminooxy group (H₂N-O-R) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate, which then undergoes elimination of water to yield the stable oxime product (C=N-O-R).

The reaction rate of oxime ligation is influenced by pH and can be significantly accelerated by catalysts. While the reaction can occur uncatalyzed, it is typically slow, especially at neutral pH. The reaction is generally faster under slightly acidic conditions, typically around pH 4.5, where the aminooxy group is sufficiently nucleophilic and the carbonyl group is activated by protonation.

Catalysis is commonly employed to enhance the reaction rate, allowing oxime ligation to be performed efficiently under more neutral or physiological pH conditions that are compatible with biomolecules. Weak acids can act as general acid catalysts, facilitating the protonation of the carbonyl oxygen and the elimination of water from the tetrahedral intermediate.

Aromatic amines, such as aniline (B41778) and p-phenylenediamine (B122844), are effective catalysts for oxime ligation. These catalysts are believed to operate through a nucleophilic catalysis mechanism. The aromatic amine can react with the carbonyl compound to form a more reactive imine intermediate, which is then attacked by the aminooxy group. Alternatively, the catalyst can facilitate proton transfer during the formation and breakdown of the tetrahedral intermediate. The development of more efficient catalysts has significantly improved the kinetics of oxime ligation, making it a rapid and versatile tool for bioconjugation. The resulting oxime bond is generally hydrolytically stable.

Interactive Data Table: Influence of pH on Maleimide-Thiol Reaction

| pH Range | Relative Reaction Rate with Thiols | Selectivity towards Thiols vs. Amines | Notes |

| < 6.5 | Slower | High | Lower concentration of thiolate anion. |

| 6.5 - 7.5 | Fastest and Most Selective | High | Optimal balance between thiolate concentration and amine protonation. |

| > 7.5 | Faster | Decreased | Increased reaction with primary amines. |

Interactive Data Table: Catalysts for Oxime Ligation

| Catalyst Type | Examples | Proposed Mechanism | Effect on Reaction Rate | Relevant pH Range |

| Weak Acids | Acetic acid, Formic acid | General Acid Catalysis | Increased | Slightly acidic |

| Aromatic Amines | Aniline, p-Phenylenediamine | Nucleophilic Catalysis | Significantly Increased | Neutral to slightly acidic |

Bioorthogonality and Biocompatibility Considerations of Oxime Ligation

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes rsc.orgnih.govsigmaaldrich.com. Oxime ligation is considered a bioorthogonal reaction due to the low abundance of reactive carbonyl compounds (aldehydes and ketones) and aminooxy groups in biological systems rsc.orgnih.govsigmaaldrich.com. This allows the oxyamine to selectively react with an introduced aldehyde or ketone handle on a target biomolecule or material in a complex biological environment rsc.orgnih.govsigmaaldrich.com.

The oxime ligation is generally compatible with most biomolecule functionalities, including amines rsc.org. It can be performed under mild aqueous conditions, which is crucial for maintaining the integrity and function of biological molecules nih.govnih.govdiva-portal.org. The reaction is often carried out at or near physiological pH, although slightly acidic conditions (pH 4-5) can accelerate the reaction rate rsc.orgnih.govresearchgate.net. While oxime ligation is not strictly bioorthogonal in all contexts, it can be effectively bioorthogonal when highly reactive electrophiles (aldehydes/ketones) are present at low concentrations nih.gov. The stability of the resulting oxime bond towards hydrolysis at physiological pH is a key factor in its biocompatibility for in vivo applications rsc.orgnih.govrsc.org.

Kinetic Optimization for Rapid Bioconjugation Applications

The kinetics of oxime ligation, particularly at neutral pH, can be relatively slow, which may require high concentrations of reactants or elevated temperatures to achieve efficient conjugation nih.govdiva-portal.orgnih.gov. To overcome this limitation, various strategies have been developed to accelerate the reaction rate.

One common approach is the use of catalysts, with aniline and its derivatives being widely employed rsc.orgnih.govnih.govresearchgate.netamazonaws.com. Aniline catalysis can significantly enhance the rate of oxime formation, even at neutral pH rsc.orgnih.govresearchgate.net. For instance, aniline catalysis at pH 7 has been shown to result in a significantly faster rate of protein PEGylation compared to uncatalyzed reactions researchgate.net. Other catalysts, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (PPD), have demonstrated even greater efficiency than aniline, particularly at neutral pH and lower concentrations researchgate.netamazonaws.com.

The choice of the carbonyl partner also influences the reaction kinetics; aldehydes are generally more reactive than ketones nih.govnih.gov. Aromatic aldehydes and derivatives of α-oxo acids are frequently used in bioconjugations due to their favorable reactivity nih.gov.

Rapid oxime and hydrazone ligations with aromatic aldehydes have been achieved with rate constants in the range of 101-103 M-1s-1 under ambient conditions, exceeding the rates of some other chemoselective ligation chemistries nih.govacs.org. These optimized kinetics enable efficient labeling of biomolecules at low micromolar concentrations without requiring a large excess of one reactant nih.govacs.org.

Data on reaction rate constants for oxime ligation with different catalysts:

| Catalyst | pH | Approximate Rate Constant (M-1s-1) | Reference |

| Uncatalyzed | 7 | Slower than catalyzed reactions | researchgate.net |

| Aniline | 7 | Enhanced compared to uncatalyzed | researchgate.net |

| m-Phenylenediamine | 7 | Up to 15 times more efficient than aniline | researchgate.net |

| p-Phenylenediamine | 7 | More potent than aniline | researchgate.net |

| Aniline | 4-5 | Faster than at neutral pH | nih.govresearchgate.net |

Compatibility with Complex Biological Systems and Disulfide-Rich Peptides

Oxime ligation's bioorthogonal nature and mild reaction conditions make it compatible with complex biological systems, including cell surfaces and potentially in vivo environments rsc.orgdiva-portal.orgconju-probe.comresearchgate.net. The reaction can proceed efficiently in aqueous media and in the presence of the numerous functional groups found in biological samples without significant interference rsc.orgnih.govnih.govconju-probe.com.

While oxime ligation is generally robust, its application with disulfide-rich peptides and proteins can present challenges. The synthesis of aminooxy-peptide precursors can be difficult due to the high reactivity of the aminooxy moiety nih.gov. However, strategies have been developed to overcome these limitations, such as regiospecific incorporation of a protected aminooxy group into disulfide-rich peptides compatible with oxidative folding nih.gov. This allows for the production of stable aminooxy precursors for long-term storage and on-demand modifications nih.gov.

The absence of metal ion catalysts in oxime ligation is advantageous when working with certain classes of peptides and proteins that might be sensitive to metal ions nih.gov. This further contributes to its compatibility with complex biological samples.

Orthogonal Reactivity of Maleimide and Oxyamine Functionalities in Multifunctional Systems

The presence of both a maleimide and an oxyamine group within a single molecule like this compound allows for orthogonal bioconjugation, meaning that each functional group can react selectively and independently with its specific reaction partner without significant cross-reactivity with the other functional group or its partner diva-portal.orgamazonaws.com.

The maleimide group primarily targets thiols (cysteines), while the oxyamine group targets aldehydes or ketones axispharm.comaxispharm.comnih.gov. This orthogonality is crucial for the construction of multifunctional systems where different molecules or probes need to be attached at specific sites or in a controlled manner diva-portal.org. For example, this compound can be used to conjugate a molecule containing a thiol group via the maleimide, and a different molecule containing an aldehyde or ketone via the oxyamine.

This orthogonal reactivity enables the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) with multiple payloads or diagnostic probes acs.orgrsc.org. By carefully selecting the reaction partners for each functional group and controlling the reaction conditions (e.g., pH for maleimide-thiol reaction), selective and efficient conjugation can be achieved axispharm.com.

The PEG3 spacer in this compound provides flexibility and can help to minimize steric hindrance between the two reactive ends and the molecules being conjugated, further facilitating orthogonal reactions in complex systems axispharm.com.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Maleimide | 10935 wikipedia.org |

| Hydroxylamine | 784 |

| Aniline | 6118 |

| m-Phenylenediamine | 7911 |

| p-Phenylenediamine | 7064 |

| Glutathione | 124886 |

| Cysteine | 5862 |

| Mal-PEG3-NH2 | 90385897 nih.gov |

| Mal-PEG3-OH | 146551-23-7 biochempeg.com |

| t-Boc-Aminooxy-PEG3-oxyamine | 2062663-66-3 broadpharm.com |

| DBCO-PEG3-oxyamine | Not readily available medchemexpress.com |

The chemical behavior of this compound is defined by the inherent reactivity of its maleimide and oxyamine moieties. These groups engage in specific chemical reactions that are leveraged for attaching the molecule to other chemical entities, particularly biomolecules.

The maleimide group is highly selective for sulfhydryl (thiol) groups, which are commonly found in cysteine residues within proteins and peptides axispharm.com. The reaction proceeds via a Michael addition mechanism, resulting in the formation of a stable covalent thiosuccinimide linkage axispharm.com. This reaction is most efficient and demonstrates high selectivity for thiols in a slightly acidic to neutral pH range, typically between pH 6.5 and 7.5, where the reaction rate with other nucleophiles like amines is significantly lower axispharm.com. However, the thiosuccinimide bond formed by maleimide conjugation can be susceptible to reversal through retro-Michael reactions or undergo thiol exchange with endogenous thiols present in biological systems, such as glutathione. This can lead to the release of the conjugated molecule wikipedia.orgnih.gov. The hydrolysis of the succinimide ring can enhance the stability of the conjugate by preventing the retro-Michael reaction ulisboa.pt.

The oxyamine (aminooxy, -ONH2) functional group reacts with carbonyl compounds, specifically aldehydes and ketones, to form a stable oxime bond (C=N-O-) rsc.orgnih.gov. This reaction is a condensation reaction, releasing water as a byproduct nih.gov. Oxime linkages are generally more stable to hydrolysis compared to related imine or hydrazone bonds, especially under physiological conditions rsc.orgnih.govrsc.orgnih.gov. The formation of oximes is a chemoselective reaction that can be performed in aqueous solutions, making it suitable for biological applications nih.govnih.gov.

Bioorthogonality and Biocompatibility Considerations of Oxime Ligation

Bioorthogonality refers to chemical reactions that can occur within complex biological systems without interfering with native biochemical processes rsc.orgnih.govsigmaaldrich.com. Oxime ligation is considered a bioorthogonal reaction because aldehydes and ketones, as well as aminooxy groups, are generally not present in significant concentrations in living organisms rsc.orgnih.govsigmaaldrich.com. This allows an exogenously introduced molecule bearing an aldehyde or ketone to react selectively with an oxyamine-functionalized molecule, or vice versa, within a biological environment rsc.orgnih.govsigmaaldrich.com.

The oxime ligation is largely compatible with the diverse array of functional groups found in biological molecules, including amines rsc.org. The reaction can be effectively conducted under mild aqueous conditions, which is essential for preserving the structure and function of biological macromolecules nih.govnih.govdiva-portal.org. While optimal reaction rates are often observed under slightly acidic conditions (pH 4-5), the reaction can still proceed at or near physiological pH rsc.orgnih.govresearchgate.net. Although not universally strictly bioorthogonal, oxime ligation can exhibit effective bioorthogonality when the reactive carbonyl species are present at low concentrations nih.gov. The inherent stability of the oxime bond against hydrolysis at physiological pH contributes significantly to its suitability for use in biological systems, including in vivo applications rsc.orgnih.govrsc.org.

Kinetic Optimization for Rapid Bioconjugation Applications

The rate of oxime formation, particularly at neutral pH, can sometimes be slow, potentially necessitating higher reactant concentrations or elevated temperatures to achieve efficient conjugation within a practical timeframe nih.govdiva-portal.orgnih.gov. To address this, strategies have been developed to enhance the reaction kinetics.

The use of catalysts is a common method to accelerate oxime ligation, with aniline and its derivatives being frequently employed rsc.orgnih.govnih.govresearchgate.netamazonaws.com. Aniline catalysis has been shown to significantly increase the rate of oxime formation, even at neutral pH rsc.orgnih.govresearchgate.net. For instance, aniline catalysis at pH 7 has been reported to lead to a considerably faster rate of protein PEGylation compared to uncatalyzed reactions researchgate.net. More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine (PPD), have been identified, demonstrating superior catalytic activity compared to aniline, particularly at neutral pH and lower concentrations researchgate.netamazonaws.com.

The nature of the carbonyl partner also influences the reaction speed, with aldehydes typically reacting faster than ketones nih.govnih.gov. Aromatic aldehydes and derivatives of α-oxo acids are often favored in bioconjugation reactions due to their enhanced reactivity nih.gov.

Rapid oxime and hydrazone ligations utilizing aromatic aldehydes have achieved reaction rate constants ranging from 101 to 103 M-1s-1 under ambient conditions. These rates are faster than those of some other chemoselective ligation methods nih.govacs.org. Such optimized kinetics allow for efficient labeling of biomolecules at low micromolar concentrations without the need for a large excess of one reactant nih.govacs.org.

The following table summarizes some reported reaction rate constants for oxime ligation under different conditions:

| Catalyst | pH | Approximate Rate Constant (M-1s-1) | Reference |

| Uncatalyzed | 7 | Slower than catalyzed reactions | researchgate.net |

| Aniline | 7 | Enhanced compared to uncatalyzed | researchgate.net |

| m-Phenylenediamine | 7 | Up to 15 times more efficient than aniline | researchgate.net |

| p-Phenylenediamine | 7 | More potent than aniline | researchgate.net |

| Aniline | 4-5 | Faster than at neutral pH | nih.govresearchgate.net |

Compatibility with Complex Biological Systems and Disulfide-Rich Peptides

The bioorthogonal characteristics and mild reaction conditions associated with oxime ligation contribute to its compatibility with complex biological systems, including cell surfaces and potentially in vivo applications rsc.orgdiva-portal.orgconju-probe.comresearchgate.net. The reaction can proceed efficiently in aqueous environments and in the presence of the numerous functional groups found in biological samples with minimal unwanted side reactions rsc.orgnih.govnih.govconju-probe.com.

While oxime ligation is generally robust, its application with peptides and proteins containing multiple disulfide bonds can pose challenges. The synthesis of peptide precursors with incorporated aminooxy groups can be difficult due to the inherent reactivity of the aminooxy moiety nih.gov. However, strategies have been developed to overcome these difficulties, such as the regiospecific introduction of a protected aminooxy group into disulfide-rich peptides in a manner compatible with oxidative folding nih.gov. This approach facilitates the creation of stable aminooxy-modified peptide precursors that can be stored and used for conjugation as needed nih.gov.

A notable advantage of oxime ligation is that it typically does not require metal ion catalysts, which can be detrimental to the stability or activity of certain peptides and proteins nih.gov. This further enhances its compatibility with complex biological samples.

Orthogonal Reactivity of Maleimide and Oxyamine Functionalities in Multifunctional Systems

The presence of both a maleimide group and an oxyamine group within the structure of this compound enables orthogonal bioconjugation. This means that each functional group can react selectively with its intended partner without significant cross-reactivity with the other functional group or the other partner molecule diva-portal.orgamazonaws.com.

The maleimide group preferentially reacts with thiols (cysteine residues), while the oxyamine group selectively reacts with aldehydes or ketones axispharm.comaxispharm.comnih.gov. This orthogonality is essential for the creation of multifunctional systems where different molecules or probes need to be attached at specific locations or in a controlled, step-wise manner diva-portal.org. For example, this compound can be used to conjugate a thiol-containing molecule via the maleimide group and subsequently, or in parallel under appropriate conditions, conjugate a molecule containing an aldehyde or ketone via the oxyamine group.

This orthogonal reactivity facilitates the synthesis of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) carrying multiple therapeutic payloads or diagnostic probes acs.orgrsc.org. By carefully selecting the reaction partners for each functional group and optimizing the reaction conditions (e.g., controlling pH for the maleimide-thiol reaction), highly selective and efficient conjugations can be achieved axispharm.com.

The PEG3 spacer in this compound provides flexibility to the molecule and helps to reduce potential steric hindrance between the two reactive ends and the molecules being conjugated, thereby supporting efficient orthogonal reactions in complex biological settings axispharm.com.

Applications of Mal Peg3 Oxyamine in Bioconjugation and Chemical Biology Research

Protein and Peptide Bioconjugation Strategies Utilizing Mal-PEG3-oxyamine

The distinct reactivity of the maleimide (B117702) and oxyamine functionalities enables versatile strategies for conjugating proteins and peptides. The maleimide group specifically targets free sulfhydryl groups, which can be naturally present in cysteine residues or introduced through reduction of disulfide bonds or reaction with thiol-introducing reagents biochempeg.comthermofisher.com. The oxyamine group can react with aldehyde or ketone functionalities, which can be present in some biomolecules or introduced through methods like periodate (B1199274) oxidation of carbohydrates or enzymatic modification researchgate.netsigmaaldrich.com. This orthogonal reactivity allows for controlled coupling of two different molecules to a protein or peptide, or for cyclization of a single molecule.

Site-Specific Labeling and Modification of Biomolecules

The chemoselective nature of the maleimide-thiol and oxyamine-aldehyde/ketone reactions is crucial for achieving site-specific labeling and modification of biomolecules. By carefully controlling the reaction conditions and the availability of reactive groups on the biomolecule, researchers can direct the conjugation to specific sites. For instance, maleimide chemistry is widely used for targeting cysteine residues, which are often less abundant than amines (reactive with NHS esters) and can be engineered into specific locations on a protein thermofisher.comucl.ac.uk. Similarly, aldehyde or ketone groups can be introduced at specific sites, allowing for targeted oxime ligation with the oxyamine group researchgate.netsigmaaldrich.com. This site-specificity is vital for creating homogeneous bioconjugates with predictable properties and biological activity ucl.ac.uk.

Engineering of Advanced Bioconjugates for Research Probes

This compound and similar heterobifunctional PEG linkers are instrumental in the engineering of advanced bioconjugates used as research probes. These linkers facilitate the creation of complex molecular architectures by bridging two different biomolecules or a biomolecule and a synthetic molecule, such as a fluorescent dye or a small molecule ligand axispharm.comchemimpex.combocascientific.com. For example, a protein modified with a thiol could be conjugated to the maleimide end of Mal-amide-PEG3-oxyamine, and the oxyamine end could then be reacted with an aldehyde-functionalized molecule, resulting in a protein conjugate with novel properties or appended functionalities. This is particularly relevant in the development of probes for studying protein interactions, cellular processes, or for targeted delivery in research settings.

Development of Conjugates for Targeted Biomolecular Interactions

The ability of this compound to link two different molecules makes it valuable in developing conjugates designed for targeted biomolecular interactions. One end of the linker can be attached to a targeting moiety, such as a peptide or antibody fragment that binds to a specific receptor or protein, while the other end is conjugated to a reporter molecule, a second protein, or another functional entity axispharm.comnih.gov. This allows researchers to direct the attached functionality to a specific biological target, enabling studies of localization, binding events, or downstream effects in a controlled manner.

Linker Functionality in Advanced Conjugate Architectures

The linker functionality provided by this compound is key to the design of advanced conjugate architectures. The heterobifunctional nature allows for sequential or simultaneous conjugation of two different partners windows.net. The PEG3 spacer provides a flexible connection, minimizing potential interference between the two conjugated entities and the biomolecular target axispharm.com. This flexibility and spacing are important for maintaining the biological activity of the conjugated biomolecules and ensuring efficient binding of the targeting moiety. The stable covalent bonds formed by the maleimide-thiol and oxime ligations ensure the integrity of the conjugate under various research conditions biochempeg.comthermofisher.comresearchgate.net.

Contributions of this compound to PEGylation for Enhanced Biomolecule Functionality in Research

While full "PEGylation" typically involves attachment of much larger PEG chains to improve pharmacokinetics and solubility, the PEG3 unit within this compound contributes to these benefits on a smaller scale relevant to research applications axispharm.comaxispharm.com. The hydrophilic nature of the PEG3 spacer increases the solubility of the resulting conjugate in aqueous buffers, which is often necessary for biological experiments axispharm.combroadpharm.combiochempeg.com. The PEG spacer also helps to reduce non-specific binding and can minimize aggregation of the conjugate, thereby enhancing the functionality and utility of the modified biomolecule in complex biological systems axispharm.com.

Utilization in Imaging Probe Design for Research

This compound is a useful linker in the design of imaging probes for chemical biology research. By conjugating a fluorescent dye, a radioactive label, or other imaging modalities to a targeting molecule via the this compound linker, researchers can create probes to visualize the location and behavior of specific biomolecules or cellular structures axispharm.comchemimpex.combocascientific.comnih.gov. The maleimide or oxyamine group can be used to attach the linker-imaging tag construct to a protein or peptide targeting agent, allowing for targeted imaging in cells, tissues, or model organisms used in research studies.

Applications in Material Science and Bioengineering Research

Hydrogel Network Formation and Engineering via Mal-PEG3-oxyamine Crosslinking

Hydrogels, hydrophilic polymer networks capable of absorbing large amounts of water, are widely used in biomedical applications such as tissue engineering, drug delivery, and cell encapsulation. The formation and properties of these hydrogels can be precisely controlled through the choice of crosslinking chemistry. This compound, or a combination of PEG-maleimide and PEG-oxyamine derivatives, can participate in orthogonal click reactions to form stable hydrogel networks.

Maleimide-thiol click chemistry is a widely used method for forming PEG-based hydrogels due to its rapid reaction kinetics, high chemoselectivity under mild physiological conditions (pH 6.5-7.5), and the formation of stable thioether bonds without the production of toxic byproducts. In this reaction, the maleimide (B117702) group on a PEG derivative reacts with a thiol (-SH) group, typically provided by another crosslinker molecule or functionalized polymer.

Studies have demonstrated the effectiveness of maleimide-thiol reactions in creating PEG hydrogels with tunable properties. For instance, hydrogels formed by the step-growth polymerization of maleimide- and thiol-terminated PEG macromers exhibit gelation times ranging from minutes to days, significantly influenced by factors such as pH, macromer concentration, and temperature. The reaction between four-arm PEG-maleimide (PEG-4MAL) and thiol-containing crosslinkers, such as dithiothreitol (B142953) (DTT) or cysteine-flanked peptides, is a common approach to form PEG hydrogels for applications like cell encapsulation and in situ delivery. This chemistry allows for rapid gelation under mild conditions, which is advantageous for incorporating sensitive biological components.

Oxime ligation, the reaction between an aminooxy (oxyamine) group and an aldehyde or ketone, provides another powerful click chemistry tool for hydrogel formation. This reaction is also chemoselective, efficient, and can be performed under mild conditions, producing a stable oxime bond and water as the only byproduct.

Oxime ligation has been successfully employed to prepare PEG-based hydrogels. The gelation kinetics of hydrogels formed via oxime crosslinking can be tuned by adjusting factors such as the concentration of reactive groups and the pH. For example, increasing the concentration of aldehyde-PEG and aminooxy-PEG components can significantly decrease the gelation time. One study showed that increasing the monomer concentration from 25 mg/mL to 100 mg/mL decreased the gelation time from 400 seconds to less than 2 seconds. This tunability is crucial for applications requiring specific gelation profiles, such as injectable hydrogels.

The hydrolytic stability of oxime bonds is also a notable advantage, allowing for long-term stability of the hydrogel network.

The mechanical properties and network structure of hydrogels formed using maleimide-thiol and oxime ligation chemistries can be finely tuned by controlling various parameters during the gelation process. These parameters include the concentration of the polymer and crosslinker, the ratio of reactive functional groups, the molecular weight and architecture of the PEG precursors (e.g., linear vs. multi-arm), and the reaction conditions (e.g., pH, temperature).

For maleimide-thiol crosslinked PEG hydrogels, increasing the polymer concentration or the degree of functionalization generally leads to a higher crosslinking density and thus increased stiffness or storage modulus (G'). The molecular weight of the PEG also plays a role; hydrogels formed with lower molecular weight PEG-maleimide have shown higher storage moduli compared to those with higher molecular weight PEG-maleimide.

Similarly, in oxime-crosslinked hydrogels, the mechanical strength can be influenced by the crosslink density, which is related to the concentration of the reactive components. Studies have shown that increasing the ketone content in a copolymer crosslinked with a difunctional alkoxyamine increased the equilibrium storage modulus. The ability to tune mechanical properties is essential for mimicking the diverse mechanical environments found in biological tissues.

Maleimide-thiol and oxime ligation chemistries can be integrated into multi-component hydrogel systems to create materials with enhanced functionalities and properties. This involves incorporating other natural or synthetic polymers alongside functionalized PEG derivatives.

For example, hydrogels have been developed using maleimide-modified hyaluronic acid (HA) and gelatin crosslinked with a bifunctional thiolated PEG crosslinker via Michael-Addition reaction. These multi-component hydrogels combine the biocompatibility of natural extracellular matrix components like HA and gelatin with the controlled crosslinking afforded by PEG and click chemistry. Another approach involves incorporating both oxime ligation and other click chemistries, such as Diels-Alder reactions, onto a single polymer backbone like hyaluronan to independently tune mechanical and biochemical properties. The use of multi-arm PEG-maleimide and bi(oxyamine)-PEG has also been explored in the formation of multi-component biohybrid hydrogels.

These multi-component systems allow for the creation of complex hydrogel matrices that can better mimic the native tissue microenvironment and provide specific cues for encapsulated cells or controlled release of bioactive molecules.

Tunable Mechanical Properties and Network Structure of Hydrogels

Functionalization of Nanoparticle Surfaces for Advanced Research

Surface functionalization of nanoparticles is crucial for controlling their interactions with biological systems, improving their stability, enabling targeted delivery, and conjugating imaging or therapeutic agents. The reactive groups present in this compound, or similar PEG-based linkers, offer versatile strategies for nanoparticle surface modification.

Maleimide-thiol chemistry is a widely used and robust strategy for conjugating thiol-containing molecules to the surface of nanoparticles that have been functionalized with maleimide groups, or vice versa. This approach is particularly valuable for attaching biomolecules such as peptides, proteins (e.g., antibodies or antibody fragments containing cysteine residues), and nucleic acids to nanoparticles.

Strategies for surface modification of nanocarriers using maleimide chemistry often involve preparing nanoparticles with maleimide groups on their surface, typically through the incorporation of maleimide-terminated lipids or polymers during nanoparticle formulation, or by post-modification of the nanoparticle surface with maleimide-containing linkers. Subsequently, molecules containing free thiol groups can be reacted with the surface-bound maleimides to form stable covalent conjugates.

For example, PEGylated solid lipid nanoparticles functionalized with maleimide end groups (SLN-PEG-Mal) have been developed to enhance their adsorption onto red blood cells by exploiting the reaction between maleimide and sulfhydryl groups on the cell surface. Another strategy involves modifying gold nanoparticle surfaces with maleimide groups using hetero-bifunctional PEG molecules, which then allows for the conjugation of various thiol-containing ligands. This method is described as a straightforward and efficient one-step protocol for modifying gold nanoparticles with functional maleimide groups.

Oxime ligation can also be used for nanoparticle functionalization, particularly for conjugating molecules containing aldehyde or ketone groups to nanoparticles modified with aminooxy groups, or vice versa. Aminooxy PEG derivatives with various functionalities, including maleimide, biotin, and thiol, are available, highlighting the potential for diverse functionalization strategies using oxyamine chemistry.

Influence of Conjugation Chemistry on Nanoparticle Interactions with Biological Milieu

The surface chemistry of nanoparticles plays a critical role in determining their interactions within complex biological environments. Modifying nanoparticle surfaces with PEG-based linkers, such as those incorporating maleimide and oxyamine functionalities, is a common strategy to tune these interactions, influencing factors like protein adsorption, cellular uptake, and immune responses medkoo.comgoogleapis.combroadpharm.comumich.edubroadpharm.com.

Conjugation chemistry significantly impacts the formation of the protein corona, the layer of proteins that rapidly adsorbs onto the nanoparticle surface upon contact with biological fluids umich.edubroadpharm.com. PEGylation, the process of conjugating PEG chains to the nanoparticle surface, is widely used to reduce non-specific protein adsorption, thereby minimizing the formation of a dense protein corona umich.edubroadpharm.com. This "stealth" effect can prolong nanoparticle circulation time in the bloodstream by reducing recognition and uptake by the reticuloendothelial system broadpharm.com. Studies have shown that grafting a PEG linker interlayer can significantly reduce the non-specific adsorption of serum proteins on nanoparticles umich.edu. The precise physicochemical properties and conformation of PEG on the nanoparticle surface are crucial for effectively evading interaction with biological components like mucin and facilitating transport through biological barriers broadpharm.com.

The choice of conjugation chemistry also affects cellular interactions and uptake efficiency. For instance, maleimide-based nanoparticle surface engineering protocols have demonstrated that tuning surface chemistry can influence cellular uptake efficiencies in various cell lines medkoo.com. While maleimide-thiol chemistry is widely used for conjugating thiol-containing molecules, such as peptides and antibodies, to nanoparticle surfaces, it is important to consider potential cross-reactivity with endogenous thiol-containing molecules like albumin in the biological environment medkoo.comaxispharm.com. This non-specific conjugation can lead to unintended consequences, such as complement activation and altered biodistribution axispharm.com. Research has shown that thiol-maleimide chemistry can result in non-specific conjugation to albumin in the blood, leading to complement activation, which can dramatically affect biodistribution, including increased lung uptake in mice with inflammation axispharm.com.

Conversely, oxime ligation, involving the reaction between oxyamine groups on a linker like this compound and aldehyde or ketone groups on a nanoparticle or biomolecule, offers an alternative conjugation strategy. This reaction proceeds readily in aqueous solutions and is used for conjugating and labeling biological molecules and modifying cell surfaces ambeed.com. While the stability of the resulting oxime bond can be pH-dependent, it can be converted to a more stable linkage through reduction ambeed.comfluoroprobe.com. The use of PEG linkers, including PEG3, in such conjugations contributes to the solubility and reduced aggregation of the resulting nanoparticles fluoroprobe.com.

The influence of conjugation chemistry on nanoparticle-cell interactions can be significant. For example, studies involving maleimide-functionalized solid lipid nanoparticles (SLN-PEG-Mal) have shown that the reaction between maleimide and sulfhydryl groups on cell surfaces can enhance nanoparticle adsorption onto cells, leading to altered cellular properties and morphology, and even promoting engulfment by macrophages, which has potential for targeted drug delivery.

Development of Biosensor Platforms Utilizing this compound

This compound and similar PEGylated linkers featuring oxyamine groups are valuable components in the development of biosensor platforms. The ability of the oxyamine group to form stable oxime bonds with aldehyde or ketone functionalities provides a selective and efficient method for immobilizing biomolecules or creating functionalized surfaces critical for biosensing applications ambeed.comfluoroprobe.com.

Biosensors often rely on the specific interaction between a recognition element (e.g., an enzyme, antibody, or binding protein) and an analyte, which is then transduced into a measurable signal. Immobilizing the recognition element onto a solid support or nanoparticle surface is a key step in biosensor fabrication. Oxime ligation, facilitated by the oxyamine group of linkers like this compound, offers a bioorthogonal click chemistry approach for this immobilization ambeed.com. This reaction can be carried out under mild aqueous conditions, which is crucial for preserving the activity of sensitive biomolecules.

The PEG3 spacer in this compound contributes to the performance of biosensors in several ways. The hydrophilic nature of PEG helps to reduce non-specific binding of other molecules from the sample matrix to the biosensor surface, improving the specificity of the sensor fluoroprobe.com. The flexibility and length of the PEG chain can also influence the orientation and accessibility of the immobilized recognition element, potentially enhancing its interaction with the target analyte.

In the context of nanoparticle-based biosensors, functionalizing the nanoparticle surface with linkers containing oxyamine groups allows for the subsequent conjugation of biomolecules that serve as recognition elements or signaling components. For example, nanoparticles modified with oxyamine-terminated PEG could be used to capture aldehyde- or ketone-functionalized target molecules or reporter molecules via oxime ligation fluoroprobe.com. This approach is relevant in developing surface-enhanced Raman spectroscopy (SERS) nanosensors, where functionalized nanoparticles are integrated into sensing platforms.

Research into periplasmic-binding protein-based biosensors has provided insights into the role of PEG linkers in biosensing. While not specifically using this compound, one study noted that a short PEG linker (PEG3) was insufficient to permit significant binding in a particular context. This finding highlights that the length and properties of the PEG spacer, in conjunction with the conjugation chemistry, need to be optimized for specific biosensor designs and target analytes to ensure effective recognition and signal transduction.

The development of hydrogels for use in sensors also utilizes oxime ligation chemistry ambeed.com. PEG-based hydrogels formed via oxime ligation can serve as matrices for immobilizing biomolecules, creating a 3D environment for sensing. The mechanical properties and gelation behavior of these hydrogels can be tuned, which is important for the performance and application of the resulting biosensor ambeed.com.

Advanced Research Perspectives and Methodological Considerations

Integration of Mal-PEG3-oxyamine into Bioorthogonal Click Chemistry Platforms

Bioorthogonal click chemistry refers to reactions that can occur within biological systems without interfering with native biochemical processes. The reactions involving maleimide (B117702) and aminooxy groups, while not traditionally classified strictly as "click" reactions in the original sense (which emphasized rapid, high-yielding, and wide-scope reactions), are widely used in bioconjugation due to their chemoselectivity and compatibility with aqueous environments univie.ac.atresearchgate.netnih.gov. This compound facilitates the integration of two distinct bioorthogonal or chemoselective reactions within a single molecule.

The maleimide group reacts efficiently with free thiol groups, commonly found in cysteine residues of proteins broadpharm.comcreativepegworks.com. This reaction is fast and selective at slightly acidic to neutral pH (pH 6.5-7.5), forming a stable thioether linkage creativepegworks.cominterchim.fr. At higher pH values (>7.5), reactivity towards primary amines and hydrolysis of the maleimide group can occur interchim.fr.

The aminooxy group reacts with aldehydes or ketones to form an oxime bond. This reaction is typically carried out under slightly acidic conditions (pH 4-5) for optimal rates, although it can be catalyzed by anilines or accelerated by freezing at neutral pH researchgate.netresearchgate.net. The resulting oxime bond is generally stable, although it can be subject to acid-catalyzed hydrolysis researchgate.netresearchgate.net.

The combination of these two functionalities in this compound allows for the sequential and selective modification of biomolecules or other materials presenting complementary functional groups (thiols and aldehydes/ketones). This is particularly useful for creating conjugates with precise stoichiometry and defined attachment points rsc.org.

Strategies for Orchestrating Multiple Orthogonal Ligations

The power of this compound is fully realized in strategies involving multiple orthogonal ligations, where several distinct chemical reactions are performed simultaneously or sequentially on a single molecule or within a complex system without cross-reactivity between the different reaction partners univie.ac.at.

Using this compound, researchers can design systems where, for instance, a molecule is first modified with a thiol group and an aldehyde/ketone. This compound can then be introduced, allowing the maleimide end to react with the thiol and the aminooxy end to react with the aldehyde/ketone, effectively bridging the two sites with a PEGylated linker rsc.org.

Alternatively, this compound can be used to functionalize two different biomolecules or surfaces. One entity could be modified with thiols and reacted with the maleimide end, while another entity could be modified with aldehydes or ketones and reacted with the aminooxy end. This allows for the controlled assembly of complex structures, such as protein-protein conjugates or surface-immobilized biomolecules, using two orthogonal coupling chemistries univie.ac.at.

Careful consideration of reaction conditions, such as pH, temperature, and reactant concentrations, is crucial to ensure the selectivity and efficiency of each ligation step when orchestrating multiple orthogonal reactions univie.ac.at. For example, performing the maleimide-thiol reaction first at pH 7, followed by the aminooxy-aldehyde/ketone ligation at pH 4.5, can help minimize unwanted side reactions researchgate.netinterchim.fr.

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational studies play a vital role in understanding the intricacies of the reactions involving the functional groups of this compound, providing insights into reaction mechanisms, transition states, and factors influencing reactivity and selectivity unife.itacs.org.

Quantum Mechanical Studies of Maleimide Reactivity

Quantum mechanical (QM) calculations are powerful tools for investigating the reaction mechanisms of organic transformations at the atomic and electronic level acs.orgunirioja.es. For the maleimide-thiol Michael addition, QM studies can elucidate the reaction pathway, including the nucleophilic attack of the thiol sulfur on the maleimide double bond and the subsequent proton transfer steps. These calculations can help determine the activation energy barrier for the reaction, providing a theoretical basis for its observed kinetics and pH dependence lumiprobe.comacs.orgacs.org.

QM studies can also explore the influence of substituents on the maleimide ring or the thiol-containing molecule on the reaction rate and selectivity. This can inform the design of modified maleimide-based linkers with tailored reactivity profiles ulisboa.pt. Furthermore, QM calculations can shed light on potential side reactions, such as maleimide hydrolysis or reaction with amines, helping to predict and mitigate these unwanted pathways in complex biological environments interchim.frulisboa.pt.

Modeling of Oxime Ligation Energetics and Pathways

Computational modeling, including QM and molecular mechanics (MM) methods, can be applied to study the oxime ligation reaction between aminooxy groups and aldehydes or ketones rsc.org. These studies can investigate the two-step mechanism, which involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by the elimination of water to form the oxime bond.

Computational models can help determine the energy profile of the reaction, identifying transition states and intermediates. This can provide insights into why the reaction is favored at slightly acidic pH and how catalysts like aniline (B41778) accelerate the process by lowering the activation energy researchgate.netresearchgate.net. Modeling can also explore the influence of steric and electronic factors of the carbonyl compound and the aminooxy group on the reaction rate and equilibrium rsc.org. Understanding the energetics and pathways computationally can guide the optimization of reaction conditions and the design of improved aminooxy-functionalized linkers for more efficient bioconjugation researchgate.netresearchgate.net.

Development of Next-Generation Linker Architectures Based on this compound Principles

The success of this compound as a versatile heterobifunctional linker has inspired the development of next-generation linker architectures that build upon its core principles unife.itthermofisher.cn. This involves modifying the reactive groups, the PEG spacer, or incorporating additional functionalities to achieve enhanced properties or new capabilities.

One area of development is the creation of linkers with improved stability or faster reaction kinetics. For instance, modifying the maleimide group to reduce its susceptibility to hydrolysis or thiol exchange in biological environments is an active area of research rsc.orgulisboa.pt. Similarly, exploring alternative carbonyl-reactive groups or catalysts for oxime ligation can lead to linkers that react more efficiently under physiological conditions researchgate.netresearchgate.net.

Another direction is the synthesis of linkers with different PEG lengths or architectures (e.g., branched or multi-arm PEGs) to tune the solubility, pharmacokinetics, and biodistribution of the resulting conjugates researchgate.netresearchgate.net. Incorporating cleavable elements within the linker, responsive to specific biological triggers (e.g., enzymes, pH, or redox potential), allows for controlled release of conjugated molecules at target sites, which is particularly relevant for drug delivery applications like ADCs rsc.orgnih.gov.

Furthermore, the principles of using orthogonal reactive groups in a single linker molecule are being extended to other click chemistry pairs beyond maleimide-thiol and aminooxy-carbonyl, such as azide-alkyne cycloaddition (both Cu-catalyzed and strain-promoted) or Diels-Alder reactions, to create linkers with even greater versatility for multi-component assembly nih.govresearchgate.nettcichemicals.comiris-biotech.de. Examples include linkers combining maleimide with strained alkynes (like BCN or DBCO) or tetrazines lumiprobe.cominterchim.frmedchemexpress.comissuu.comconju-probe.com.

Comparative Analysis with Alternative Bifunctional Linkers

Comparing this compound with other bifunctional linkers is essential to understand its strengths and limitations and to select the most appropriate linker for a specific application lumiprobe.comunivie.ac.at. Alternative linkers can be categorized based on their reactive functionalities and spacer elements.

Common alternative bifunctional linkers include those with two identical reactive groups (homobifunctional) or different combinations of reactive groups. For example, linkers with two maleimide groups can bridge two thiol-containing molecules, while linkers with two NHS esters can react with two amine groups broadpharm.comunife.itthermofisher.cn. Linkers combining an NHS ester with a maleimide are widely used for conjugating amine-containing molecules to thiol-containing molecules unife.it.

Compared to homobifunctional linkers, heterobifunctional linkers like this compound offer greater control over the conjugation process, allowing for sequential addition of different molecules or site-specific modification of molecules with distinct functional handles univie.ac.at.

When compared to other heterobifunctional linkers, the specific combination of a maleimide and an aminooxy group in this compound provides orthogonality with thiol and aldehyde/ketone functionalities, respectively univie.ac.atresearchgate.net. Other linker combinations, such as maleimide-NHS ester or azide-alkyne, offer different orthogonal reactivity profiles suitable for conjugating molecules with amine/thiol or azide (B81097)/alkyne handles lumiprobe.comunife.it.

The choice of linker depends heavily on the functional groups available on the molecules to be conjugated, the desired stoichiometry and architecture of the final conjugate, and the required reaction conditions and stability in the intended application environment univie.ac.atrsc.org. The PEG3 spacer in this compound provides hydrophilicity and flexibility, which may be advantageous compared to linkers with shorter or different types of spacers broadpharm.combiochempeg.comlumiprobe.comcreativepegworks.com. However, the stability of the maleimide-thiol adduct (thiosuccinimide) to retro-Michael addition and thiol exchange, and the potential reversibility of the oxime bond under certain conditions, are factors to consider when designing conjugates for in vivo applications rsc.orgnih.govulisboa.pt. Next-generation maleimides and more stable oxime linkages are being developed to address these limitations rsc.orgulisboa.pt.

Conclusion and Future Research Directions for Mal Peg3 Oxyamine

Current Challenges and Limitations in Mal-PEG3-oxyamine Applications

Despite its utility, the application of this compound, like other heterobifunctional linkers, faces certain challenges and limitations. A primary challenge associated with the maleimide (B117702) moiety is its potential for off-target reactions with endogenous thiols, such as glutathione (B108866) or free cysteine residues in untargeted proteins, which can lead to reduced conjugation specificity and potential side reactions in complex biological environments. This can result in heterogeneous mixtures of conjugates, complicating purification and characterization, and potentially impacting the in vivo behavior and efficacy of the final product. While oxime ligation is generally considered stable and selective, the reaction rate can be influenced by factors such as pH and the nature of the carbonyl compound. fishersci.ptbroadpharm.com

Furthermore, achieving precise control over the stoichiometry and site-specificity of conjugation when modifying complex biomolecules, such as antibodies or proteins, remains an ongoing challenge in bioconjugation chemistry. While the distinct reactivity of the maleimide and oxyamine groups allows for sequential conjugation, optimizing reaction conditions to favor specific attachments and minimize unwanted side products requires careful consideration and can be challenging. The stability of the linker and its conjugates under physiological conditions is also a critical factor, as premature cleavage or degradation can compromise the integrity and function of the final construct.

Emerging Trends and Novel Research Opportunities

Emerging trends in chemical biology and materials science present novel research opportunities for the application and development of this compound and similar linkers. There is a significant drive towards developing more efficient and truly site-specific bioconjugation strategies to overcome the heterogeneity issues associated with traditional methods. Research focusing on incorporating unnatural amino acids with specific reactive handles into proteins offers a promising avenue for achieving precise, site-controlled conjugation with linkers like this compound.

The exploration of orthogonal click chemistry approaches in conjunction with the functionalities of this compound is another active area of research. Combining maleimide-thiol chemistry and oxyamine-carbonyl ligation with other bioorthogonal reactions can enable the creation of more complex, multi-functional conjugates or materials with precisely defined architectures. For instance, integrating click chemistry handles (e.g., azide (B81097) or alkyne) into molecules alongside sites for maleimide or oxyamine reactions allows for sequential or simultaneous conjugation of multiple components.

Novel research opportunities also lie in tailoring the PEG linker itself. While PEG3 offers a specific spacer length, exploring linkers with different PEG lengths or branched PEG structures could provide improved control over the physicochemical properties, such as solubility, hydrodynamic size, and flexibility, of the resulting conjugates or materials. Developing cleavable or stimuli-responsive versions of the this compound linker could also open new possibilities for controlled release applications in drug delivery or dynamic materials.

Broader Impact on Chemical Biology and Materials Science Advancements

The continued development and application of heterobifunctional linkers like this compound have a broad and significant impact on advancements in both chemical biology and materials science. In chemical biology, these linkers are indispensable tools for creating sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), protein-polymer conjugates, and labeled biomolecules for imaging and sensing. fishersci.pt By enabling the directed attachment of therapeutic payloads, imaging agents, or other functional molecules to biomolecules, this compound facilitates the development of targeted therapies with potentially improved efficacy and reduced off-target effects. The ability to modify biomolecules in a controlled manner also aids in fundamental research aimed at understanding protein function, interactions, and localization.

In materials science, this compound contributes to the creation of novel functional materials with tailored properties. The maleimide and oxyamine groups can be used to graft polymers onto surfaces, crosslink hydrogels, or assemble complex supramolecular structures. broadpharm.com The hydrophilic PEG spacer can be utilized to modify material surfaces to improve biocompatibility, reduce non-specific protein adsorption, or alter their interaction with biological systems. The orthogonal reactivity allows for the sequential functionalization of materials, enabling the incorporation of multiple distinct chemical moieties or biomolecules with spatial and temporal control. This opens doors for developing advanced biomaterials, responsive surfaces, and drug delivery vehicles with enhanced performance characteristics.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Mal-PEG3-oxyamine with high purity?

- Methodological Answer : Synthesis typically involves sequential conjugation of maleimide, PEG3 spacer, and oxyamine groups. Key steps include:

- Maleimide activation : Use succinimidyl ester chemistry (e.g., SMCC) to link maleimide to PEG2.

- Oxyamine coupling : React the PEG3 intermediate with an amine-reactive oxyamine derivative (e.g., using EDC/NHS chemistry).

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents, followed by characterization via NMR (¹H, ¹³C) and MALDI-TOF to confirm molecular weight and purity .

- Critical Note : Ensure anhydrous conditions during PEG coupling to prevent hydrolysis .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : ¹H NMR to verify PEG spacer integrity (δ 3.6–3.7 ppm for PEG protons) and maleimide peaks (δ 6.7–6.8 ppm).

- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected [M+H]⁺ for C₁₄H₂₂N₂O₈: ~370.3 Da).

- Functional Assays : Test reactivity via maleimide-thiol conjugation (e.g., with cysteine-containing peptides) and oxyamine-aldehyde/ketone ligation .

Q. What are standard protocols for storing and handling this compound?

- Methodological Answer :

- Storage : Aliquot in amber vials under argon at -80°C to prevent PEG oxidation and maleimide hydrolysis. Avoid freeze-thaw cycles.

- Reconstitution : Use degassed anhydrous DMSO or PBS (pH 6.5–7.5) to maintain solubility and reactivity.

- Stability Testing : Monitor degradation via HPLC every 3 months; discard if maleimide ring-opening exceeds 10% .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for site-specific bioconjugation using this compound?

- Methodological Answer :

- pH Optimization : Maleimide-thiol reactions favor pH 6.5–7.5 to balance thiol deprotonation and maleimide stability.

- Molar Ratios : Use a 1.5:1 molar excess of this compound to target (e.g., antibodies) to minimize unreacted product.

- Competitive Assays : Include control reactions with iodoacetamide or N-ethylmaleimide to confirm specificity for free thiols .

- Validation : Analyze conjugation efficiency via SDS-PAGE (shift in molecular weight) or HPLC-SEC .

Q. How should contradictory data in maleimide-thiol conjugation efficiency be analyzed?

- Methodological Answer : Contradictions often arise from:

- Thiol Accessibility : Use Ellman’s assay to quantify free thiols before conjugation.

- PEG Steric Hindrance : Compare this compound with shorter PEG spacers (e.g., PEG1) to assess spacer length impact.

- Data Normalization : Express results as "% conjugation efficiency" relative to total protein/peptide, not absolute values.

- Statistical Testing : Apply ANOVA or t-tests to compare replicates, ensuring p < 0.05 for significance .

Q. What strategies mitigate hydrolysis of the maleimide group during in vivo applications?

- Methodological Answer :

- Stabilized Maleimide Derivatives : Substitute with bromomaleimide or DBCO-maleimide for improved serum stability.

- PEG Shield Optimization : Increase PEG length (e.g., PEG5 instead of PEG3) to reduce water accessibility.

- In Vivo Validation : Monitor conjugate stability in serum via LC-MS at 0, 24, and 48 hours .

Q. How can researchers validate the specificity of oxyamine-aldehyde ligation in complex biological systems?

- Methodological Answer :

- Competitive Blocking : Pre-treat samples with excess hydroxylamine to saturate aldehyde/ketone sites.

- Negative Controls : Use Mal-PEG3-amine (lacking oxyamine) to confirm ligation dependency on the oxyamine group.

- Mass Spectrometry Imaging (MSI) : Spatially resolve conjugation sites in tissues/cells to rule out non-specific binding .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in this compound-based drug delivery studies?

- Methodological Answer :

- Non-linear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Reproducibility : Report mean ± SEM (n ≥ 3) and include raw data in supplementary materials .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :